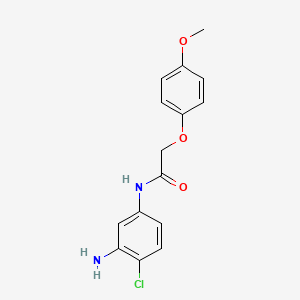

N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-acetamide

Description

N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-acetamide is a synthetic acetamide derivative characterized by a 3-amino-4-chlorophenyl group linked via an acetamide bridge to a 4-methoxyphenoxy moiety. Its structural features include:

- Aromatic Rings: A chlorinated phenyl ring with an amino substituent at position 3 and a methoxy-substituted phenoxy group.

- Acetamide Linker: Connects the two aromatic systems, enabling conformational flexibility and hydrogen-bonding interactions.

This compound’s design leverages the pharmacological relevance of acetamide derivatives, which are known for diverse bioactivities, including enzyme inhibition, antimicrobial, and anticancer effects .

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c1-20-11-3-5-12(6-4-11)21-9-15(19)18-10-2-7-13(16)14(17)8-10/h2-8H,9,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKQNHNRQYRFOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-acetamide is a compound belonging to the acetamide class, notable for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features an amino group, a chloro-substituted phenyl ring, and a methoxyphenoxy group attached to an acetamide backbone. The molecular formula is and it possesses unique chemical properties that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 3-amino-4-chlorophenol and 4-methoxyphenol.

- Formation of Intermediate : Reacting 3-amino-4-chlorophenol with an acylating agent.

- Coupling Reaction : The intermediate is coupled with 4-methoxyphenol.

- Purification : Techniques such as recrystallization or chromatography are utilized to obtain the pure compound.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. It may interact with specific molecular targets involved in cancer cell proliferation. Molecular docking studies have indicated favorable binding interactions with enzymes critical for cancer progression .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit enzymes associated with tumor growth or microbial resistance.

- Receptor Modulation : It may modulate receptor activity, influencing various biochemical pathways related to cell growth and apoptosis.

Similar Compounds

A comparison with structurally similar compounds reveals:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(3-Amino-4-chlorophenyl)-acetamide | Lacks methoxy group | Limited activity |

| N-(4-Chlorophenyl)-2-(4-methoxyphenoxy)-acetamide | Lacks amino group | Moderate activity |

| N-(3-Amino-4-chlorophenyl)-2-(phenoxy)-acetamide | Lacks methoxy group | Limited activity |

The presence of both the amino and methoxyphenoxy groups in this compound may confer unique biological properties not observed in similar compounds .

Case Studies

- Antiviral Activity : A study evaluated the antiviral effects of related compounds against Hepatitis B virus (HBV), demonstrating that structural modifications can enhance efficacy .

- In Vitro Studies : Molecular docking studies have shown that certain derivatives bind effectively to target proteins, suggesting potential for further development as therapeutic agents .

Scientific Research Applications

Structural Characteristics

This compound features an amine group, a chlorophenyl moiety, and a methoxyphenoxy group, which contribute to its biological activity. The molecular formula is C₁₈H₁₈ClN₃O₂, with a molecular weight of approximately 320.77 g/mol. The presence of these functional groups enhances its interaction with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds structurally related to N-(3-amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-acetamide exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines, inhibiting proliferation and inducing apoptosis. The compound's structural features may allow it to interact with key cellular pathways involved in cancer progression.

2. Antioxidant Properties

Similar compounds have been studied for their ability to inhibit oxidative stress markers in biological systems. This suggests that this compound may possess antioxidant properties, which could be beneficial in preventing cellular damage associated with oxidative stress.

3. Enzyme Inhibition

In silico assessments and biological evaluations have highlighted the potential of this compound as an enzyme inhibitor. For example, modifications to the phenyl ring can significantly affect enzyme binding affinity and inhibitory activity. Compounds with similar structures have been shown to inhibit tyrosinase, an enzyme involved in melanin production, indicating that this compound may also exhibit such activity .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Study on Tyrosinase Inhibition : A recent study reported the synthesis of phenylamino derivatives that were tested for tyrosinase inhibition. The results indicated that halogen substitutions significantly enhanced inhibitory activity, suggesting that this compound could be optimized for better efficacy .

- Antioxidant Activity Assessment : Another study assessed the antioxidant capabilities of structurally related compounds, revealing that certain modifications could lead to improved radical scavenging activities. This finding supports the hypothesis that this compound might also demonstrate similar properties.

Comparison with Similar Compounds

Anti-Cancer Acetamide Derivatives

Several acetamide derivatives with quinazoline sulfonyl groups (e.g., compounds 38–40 in ) exhibit potent anti-cancer activity against cell lines like HCT-1 and MCF-5. These compounds feature sulfonyl-piperidine or morpholine substituents, which enhance their binding to kinase targets . In contrast, N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-acetamide lacks the sulfonyl-quinazoline motif but retains the acetamide core.

Enzyme Inhibitors

- MAO-B and AChE Inhibitors: Triazole-benzothiazole acetamides () inhibit MAO-B and BChE enzymes, critical in neurodegenerative diseases. The target compound’s amino group could mimic the hydrogen-bonding interactions of triazole derivatives, but its lack of a benzothiazole ring may reduce specificity for these enzymes .

- 17β-HSD2 Inhibitors: Derivatives like N-phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide () inhibit 17β-HSD2 through hydrophobic interactions. The target compound’s 4-methoxyphenoxy group introduces bulkier aromaticity, which may alter binding pocket interactions compared to simpler phenylacetamides .

Antimicrobial Agents

Compounds 47–50 () with benzo[d]thiazole sulfonyl groups show activity against gram-positive bacteria and fungi.

Structural Analogues with Halogen and Methoxy Substituents

Preparation Methods

Synthesis of 3-Amino-4-chloroaniline

- Commercially available or synthesized via selective chlorination of 3-aminophenol derivatives or through nitration and subsequent reduction steps.

- The amino group at the 3-position and chloro substituent at the 4-position are critical for biological activity and require careful control during synthesis to avoid substitution at undesired positions.

Synthesis of 4-Methoxyphenoxyacetic Acid

- Prepared by etherification of 4-methoxyphenol (guaiacol) with chloroacetic acid or its derivatives.

- The reaction typically proceeds under basic conditions to facilitate nucleophilic substitution, forming the phenoxyacetic acid with a methoxy substituent on the phenyl ring.

Amide Bond Formation

The key step in the preparation of N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-acetamide is the formation of the amide bond between the 3-amino-4-chlorophenyl moiety and the 4-methoxyphenoxyacetic acid.

Activation of Phenoxyacetic Acid

- The phenoxyacetic acid derivative is converted into a more reactive intermediate, such as an acid chloride, by treatment with reagents like thionyl chloride (SOCl2).

- This conversion facilitates the nucleophilic attack by the amine group of 3-amino-4-chloroaniline.

Coupling Reaction

- The acid chloride intermediate is reacted with 3-amino-4-chloroaniline under controlled temperature conditions, often in an inert solvent like dichloromethane or tetrahydrofuran.

- A base such as triethylamine or pyridine is added to neutralize the hydrogen chloride generated during the reaction.

- The reaction is monitored by thin-layer chromatography (TLC) until completion.

Alternative Synthetic Routes

Research literature indicates alternative methods involving direct condensation reactions in the presence of coupling reagents like carbodiimides (e.g., DCC, EDC) or using microwave-assisted synthesis to improve yields and reduce reaction times.

Additionally, some studies report the use of chloroacetylated intermediates reacting with substituted anilines in polar aprotic solvents such as dimethylformamide (DMF), with potassium carbonate as a base, to yield the desired acetamide derivatives efficiently at room temperature.

Reaction Conditions and Optimization

Purification and Characterization

- The crude product is typically purified by recrystallization from suitable solvents or by column chromatography.

- Characterization is performed by spectroscopic methods such as FTIR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.

- The presence of characteristic amide carbonyl stretch (~1650 cm^-1 in IR), aromatic protons, and methoxy signals in NMR confirm the successful synthesis.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of chloroacetylated intermediates in DMF with potassium carbonate provides a mild and efficient route to substituted acetamides, including this compound.

- The reaction proceeds at room temperature, reducing energy consumption and minimizing by-products.

- Optimization of molar ratios, solvent choice, and reaction time is critical for maximizing yield and purity.

- Spectroscopic characterization confirms the integrity of functional groups and substitution patterns.

- The compound's potential biological activity warrants further exploration of synthetic routes that allow for structural modifications.

This detailed analysis consolidates diverse research findings and synthetic strategies for preparing this compound, providing a professional and authoritative resource for researchers in medicinal chemistry and related fields.

Q & A

Q. Optimization :

- Temperature control : Maintain low temperatures (e.g., 273 K) during acetylation to minimize side reactions .

- Solvent selection : Use DMF for improved solubility of aromatic intermediates .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane) ensures high-purity yields (>95%) .

Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Q. Basic

- NMR : ¹H and ¹³C NMR identify substituents (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .

- X-ray crystallography : Resolve bond lengths (e.g., C–O ether bonds: ~1.36 Å) and dihedral angles between aromatic planes (e.g., 10.8° between acetamide and chlorophenyl groups) .

How can computational modeling predict intermolecular interactions affecting this compound’s stability?

Q. Advanced

- Software : Use Gaussian or Schrödinger Suite for DFT calculations to map electrostatic potential surfaces, identifying hydrogen-bonding sites (e.g., N–H···O interactions) .

- Molecular dynamics (MD) : Simulate crystal packing to assess stability under thermal stress (e.g., melting point correlation with experimental DSC data) .

- Hydrogen-bond analysis : Tools like Mercury (CCDC) quantify interactions (e.g., N1–H1N···O1: 2.89 Å, 165°) critical for lattice energy .

What experimental strategies resolve contradictions in crystallographic data for derivatives of this compound?

Q. Advanced

- SHELXL refinement : Use twin refinement (BASF parameter) and restraints for disordered regions (e.g., methoxy groups) .

- Data validation : Cross-check R-factor convergence (R1 < 5%) and residual electron density (<0.5 eÅ⁻³) .

- High-resolution data : Collect synchrotron data (λ = 0.7 Å) to resolve ambiguities in heavy-atom positions (e.g., chlorine) .

How are structure-activity relationship (SAR) studies designed to evaluate this compound’s bioactivity?

Q. Advanced

- Substituent variation : Synthesize analogs with halogen (F, Br) or nitro groups at the 4-position of the phenoxy ring to assess cytotoxicity .

- In vitro assays : Test against cancer cell lines (e.g., MCF-7) using MTT assays, comparing IC₅₀ values (e.g., 3c analog: IC₅₀ = 12 µM) .

- Molecular docking : Target enzymes like COX-2 (PDB: 3LN1) to predict binding affinities .

What methodologies ensure compound stability during storage and handling?

Q. Basic

- Storage : Use amber vials under nitrogen at –20°C to prevent oxidation of the amino group .

- Hygroscopicity : Monitor via TGA (weight loss <1% at 25°C/60% RH) .

- Degradation testing : HPLC-PDA tracks impurities (e.g., hydrolyzed acetamide) under accelerated conditions (40°C/75% RH) .

How do hydrogen-bonding networks influence the compound’s physical properties?

Q. Advanced

- Crystal packing : Infinite chains via N–H···O bonds (2.89 Å) enhance melting point (e.g., 427 K) .

- Solubility : Polar solvents (DMSO) disrupt H-bonds, improving solubility (>50 mg/mL) versus non-polar solvents .

- Thermal analysis : DSC shows sharp endothermic peaks (∆H = 120 J/g) correlated with lattice stability .

What advanced techniques validate synthetic intermediates’ purity?

Q. Advanced

- LC-MS : Confirm molecular ions (e.g., [M+H]⁺ = 335.1 m/z) and detect trace byproducts (<0.1%) .

- XRD : Compare experimental vs. simulated PXRD patterns to identify polymorphic impurities .

- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%) .

How is the compound’s reactivity with nucleophiles assessed for derivatization?

Q. Advanced

- Kinetic studies : Monitor SN2 reactions (e.g., with piperidine) via ¹H NMR, tracking acetamide C–Cl bond cleavage (t₁/₂ = 30 min at 25°C) .

- Product characterization : Isolate thioether derivatives (e.g., using NaSH) and confirm via HRMS .

What computational tools model the compound’s pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.